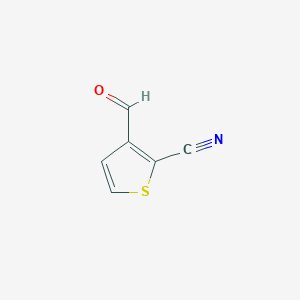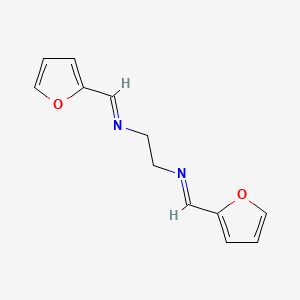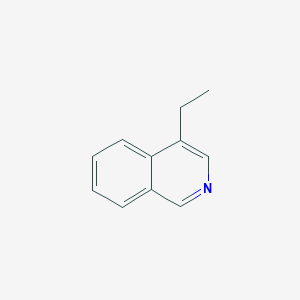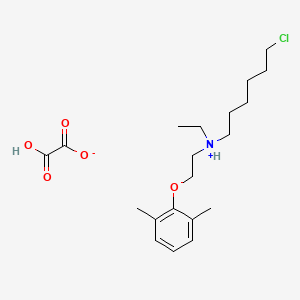
Ethyl 3-methyl-4-oxocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-4-oxocrotonate is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform, ether, ethyl acetate, and methanol . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of isoprenoids via the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxocrotonate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by dehydration to yield the desired product . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in stainless steel reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-4-oxocrotonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-oxocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the carbonyl and ethoxy groups. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxocrotonate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylacrylate: Similar in structure but lacks the carbonyl group, making it less reactive in certain reactions.
Ethyl 4-methyl-4-pentenoate: Contains an additional carbon atom, which affects its reactivity and applications.
Ethyl trans-γ-oxosenecioate: Another structural isomer with different reactivity due to the position of the carbonyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
Properties
CAS No. |
41891-38-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3 |
InChI Key |
YLFXEUMFBVGYEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C=O |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=O |
Canonical SMILES |
CCOC(=O)C=C(C)C=O |
| 62054-49-3 41891-38-7 |
|
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)











